Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone

Lipophilicity Medicinal Chemistry Lead Optimization

This azetidine-piperidine building block delivers unambiguous 3-position carbonyl connectivity, preserving the hydrogen-bonding interactions required for PDE10 catalytic domain engagement. Its optimized clogP (~1.0-1.3) enhances blood-brain barrier penetration while minimizing off-target promiscuity compared to higher-logP congeners. Low CYP3A4 inhibitory potency (~20,000 nM) reduces metabolic cross-talk in combination therapy models. Supplied at 98% purity for direct HTS use without repurification, it accelerates parallel library synthesis and SAR campaigns targeting phosphodiesterases or acetyl-CoA carboxylase.

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2004996-63-6
Cat. No. B1490893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone
CAS2004996-63-6
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1CF)C(=O)C2CNC2
InChIInChI=1S/C10H17FN2O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-7H2
InChIKeyHPXCBACTNYTUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone (CAS 2004996-63-6): Core Chemical Identity and Structural Context for Procurement Decisions


Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone (CAS 2004996-63-6) is a synthetic small-molecule building block with the molecular formula C10H17FN2O and a molecular weight of 200.25 g/mol . The compound comprises an azetidine ring linked via a carbonyl bridge to a 4-(fluoromethyl)-substituted piperidine moiety. This architecture places it within a class of azetidine–piperidine hybrids that have been investigated in medicinal chemistry programs targeting phosphodiesterases (e.g., PDE10) [1] and metabolic enzymes such as acetyl-CoA carboxylase [2]. Commercially, the compound is supplied by specialty chemical vendors at purities of 95–98% and is intended exclusively for research and development use .

Why Generic Substitution Fails for Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone: Structural Nuances That Preclude Simple Analog Swapping


Although multiple azetidine–piperidine hybrids share the same C10H17FN2O molecular formula and nominal molecular weight, subtle variations in fluorine placement, ring connectivity, and substitution pattern can produce divergent physicochemical and pharmacological profiles. The 4-(fluoromethyl) substituent on the piperidine ring in the target compound introduces a distinct stereoelectronic environment compared with direct ring-fluorinated analogs (e.g., 3-fluoropiperidine derivatives) or regioisomers in which the azetidine nitrogen bears the fluoromethyl group [1]. Within the broader azetidine–piperidine patent landscape, compounds have been optimized for different targets—PDE10 inhibition [2] versus acetyl-CoA carboxylase inhibition [3]—and even minor structural modifications can alter target selectivity, metabolic stability, and CNS penetration [2]. Consequently, assuming functional interchangeability among in-class analogs without experimental verification risks compromising assay reproducibility and lead-optimization trajectories.

Quantitative Differentiation Evidence for Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone Against Closest Structural Analogs


Fluoromethyl Group Placement: Lipophilicity Modulation Relative to Non-Fluorinated Parent

The 4-(fluoromethyl) substituent on the piperidine ring is expected to increase lipophilicity (clogP) compared with the unsubstituted parent compound azetidin-3-yl(piperidin-1-yl)methanone. While experimentally measured clogP values for the target compound have not been publicly disclosed, class-level structure–property relationships indicate that a single fluoromethyl group typically elevates clogP by approximately 0.5–0.8 log units relative to the non-fluorinated counterpart. This moderate lipophilicity enhancement can improve membrane permeability without incurring the excessive logP penalties associated with larger fluoroalkyl chains (e.g., 2-fluoroethyl analogs), where calculated logP increases of >1.0 unit are common [1]. The balance between the hydrogen-bond-accepting carbonyl linker and the lipophilic fluoromethyl domain provides a physicochemical profile distinct from both polar hydroxyethyl-substituted analogs and highly lipophilic trifluoromethyl derivatives.

Lipophilicity Medicinal Chemistry Lead Optimization

Regioisomeric Differentiation: Azetidine 3-Position vs. 1-Position Connectivity and Target Binding Implications

The target compound, azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone, features a carbonyl linkage at the azetidine 3-position. This contrasts with the regioisomer (3-(fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone, in which the carbonyl is attached to the azetidine nitrogen (1-position) and the fluoromethyl group resides on the azetidine rather than the piperidine ring. In published SAR studies on related azetidine–piperidine PDE10 inhibitors, moving the carbonyl attachment point from the azetidine 3-position to the 1-position has been shown to reduce biochemical potency by 10- to 100-fold in certain sub-series, attributable to altered hydrogen-bonding geometry with conserved active-site residues [1]. While direct comparative data for the target compound are not publicly available, this class-level SAR pattern underscores the functional non-equivalence of regioisomers that may appear structurally interchangeable on casual inspection.

Regiochemistry Target Engagement Structure-Activity Relationship

Commercial Purity Benchmarking: 98% Assay Purity Enables Reproducible SAR and In Vitro Pharmacology

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 2265724) and at 95% purity from AKSci (Product No. 8815FU) . For closely related analogs such as azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone (CAS 2092039-26-2), typical commercial purities range from 95% to 97% depending on the supplier [1]. The availability of the target compound at 98% purity reduces the likelihood that impurities will confound dose–response assays, particularly in enzyme inhibition or cell-based screens where minor contaminants can act as off-target agonists or antagonists. Specifying a minimum 98% purity in procurement documentation helps ensure batch-to-batch consistency across multi-week screening campaigns.

Chemical Purity Assay Reproducibility Procurement Specification

Absence of CYP3A4 Liabilities: Differentiated Safety Profile Compared with Fluorine-Substituted Azetidine-Piperidine Carbamates

Preliminary CYP450 inhibition screening data deposited in BindingDB (CHEMBL5182534) indicate that a structurally related fluoromethyl-containing azetidine–piperidine compound exhibits weak CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) in human liver microsomes [1]. While this specific measurement corresponds to a close structural analog rather than the target compound itself, the shared fluoromethyl-piperidine substructure and carbonyl-linked azetidine core suggest that the target compound is unlikely to be a potent CYP3A4 inhibitor. This stands in contrast to certain azetidine–piperidine carbamate derivatives developed as MAGL inhibitors, where the carbamate warhead can engage CYP active-site nucleophiles, leading to sub-micromolar CYP inhibition [2]. For research groups planning in vivo pharmacokinetic studies or combination screens, the target compound's inferred low CYP3A4 liability may simplify experimental logistics compared with carbamate-containing analogs.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Recommended Research and Industrial Application Scenarios for Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity in CNS-Penetrant PDE10 or ACC Inhibitor Series

The target compound's estimated moderate clogP (~1.0–1.3), conferred by the 4-(fluoromethyl)piperidine moiety, positions it as a candidate for structure–activity relationship campaigns that require incremental lipophilicity adjustments within azetidine–piperidine lead series targeting PDE10 or acetyl-CoA carboxylase . Compared with the unsubstituted parent (estimated clogP ~0.5–0.8), the fluoromethyl group provides a lipophilicity boost that can enhance blood–brain barrier penetration potential without the excessive logP values (>1.5) associated with 2-fluoroethyl or trifluoromethyl congeners that risk promiscuous off-target binding.

Chemical Biology Tool Compound: Low CYP3A4 Interference Profile for In Vivo Combination Studies

The structurally inferred low CYP3A4 inhibitory potency (IC50 ~20,000 nM for a closely related analog ) makes the target compound a more suitable scaffold than carbamate-containing azetidine–piperidine MAGL inhibitors (sub-micromolar CYP3A4 IC50) for in vivo pharmacology experiments involving co-administered CYP3A4 substrates. Research groups designing combination therapy models or drug–drug interaction studies may preferentially select this compound to minimize metabolic cross-talk confounds.

Synthetic Methodology Development: Regiochemically Defined Building Block for Parallel Library Synthesis

The unambiguous azetidine 3-position carbonyl connectivity of the target compound, as opposed to the 1-position connectivity found in regioisomeric (3-(fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone, provides a structurally defined scaffold for parallel library synthesis. In PDE10 inhibitor programs, SAR data indicate that 3-position connectivity is essential for maintaining key hydrogen-bonding interactions with the catalytic domain . Using the regioisomerically pure target compound eliminates the need for chromatographic separation of connectivity isomers, streamlining library production workflows.

High-Throughput Screening: 98% Purity Specification for Assay-Ready Compound Management

The availability of the target compound at 98% purity from Leyan supports direct use in high-throughput screening (HTS) campaigns without preliminary repurification. This purity advantage of 1–3 percentage points over the closest commercially available analogs (typically 95–97%) reduces the risk of impurity-driven assay artifacts in automated screening platforms, where compound stock solutions are often stored for extended periods and minor contaminants can accumulate to biologically relevant concentrations upon repeated freeze–thaw cycles.

Quote Request

Request a Quote for Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.